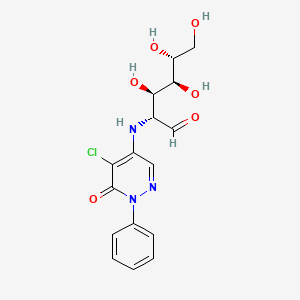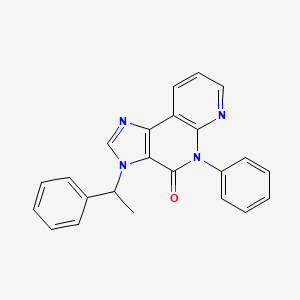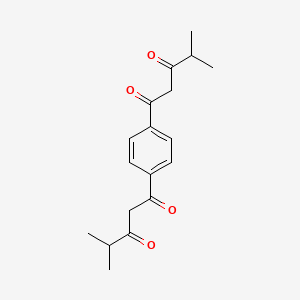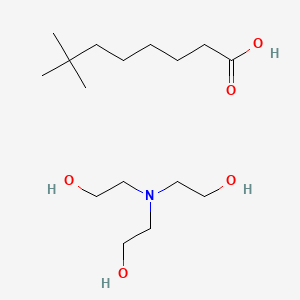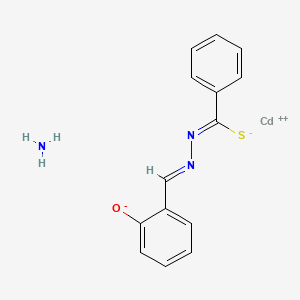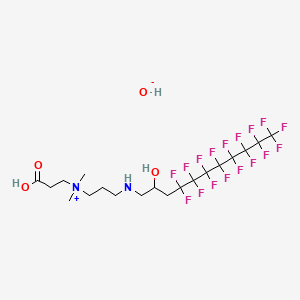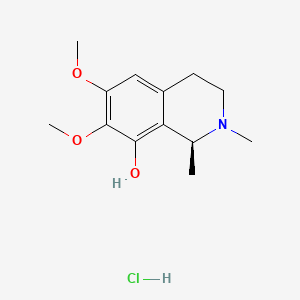
p-Octanophenetidide, beta-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Octanophenetidide, beta-piperidino-: is a complex organic compound characterized by its unique structure, which includes a piperidine ring. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Octanophenetidide, beta-piperidino- typically involves the formation of the piperidine ring through cyclization reactions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of p-Octanophenetidide, beta-piperidino- often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: p-Octanophenetidide, beta-piperidino- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Octanophenetidide, beta-piperidino- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new synthetic pathways and reactions .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its piperidine ring is a common motif in many biologically active compounds, making it a subject of interest for drug discovery .
Medicine: In medicine, p-Octanophenetidide, beta-piperidino- is explored for its potential therapeutic applications. Compounds containing piperidine rings are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of p-Octanophenetidide, beta-piperidino- involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: p-Octanophenetidide, beta-piperidino- is unique due to its specific structure, which includes both a piperidine ring and an aromatic ether. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
112625-58-8 |
|---|---|
Formule moléculaire |
C21H34N2O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-[4-(2-piperidin-1-ylethoxy)phenyl]octanamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-7-10-21(24)22-19-11-13-20(14-12-19)25-18-17-23-15-8-6-9-16-23/h11-14H,2-10,15-18H2,1H3,(H,22,24) |
Clé InChI |
JUKDCCPSPNSTNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


